4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core
Mechanism of Action
Target of Action
Similar compounds have been known to target specific kinases involved in disease pathways .
Mode of Action
It’s suggested that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Biochemical Pathways
Similar compounds have been known to interfere with the jak – signal transducer and activator of transcription protein (stat) signal pathway .
Result of Action
Similar compounds have been known to play a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine It’s suggested that the compound exhibits stability under normal temperature and humidity conditions. Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thieno[3,2-d]pyrimidine derivative, chlorination and subsequent cyclopropylation can be performed to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thieno ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted thieno[3,2-d]pyrimidines, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methylthieno[3,2-d]pyrimidine: Similar structure but lacks the cyclopropyl group.
4-Chloro-2-methylthieno[3,2-d]pyrimidine: Similar but with a different alkyl substitution.
Uniqueness
4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine is unique due to the presence of both the cyclopropyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Biological Activity
4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine (CAS No. 1388056-50-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings, providing a comprehensive overview of its activity as an antimicrobial and anticancer agent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of suitable precursors followed by chlorination and cyclopropylation. The reaction conditions are crucial for optimizing yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells in vitro, particularly in models of breast and lung cancers. The structure–activity relationship (SAR) studies highlight that the presence of the cyclopropyl group significantly enhances its biological efficacy compared to similar compounds lacking this moiety .
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines revealed that this compound inhibited cell growth with an IC50 value in the low micromolar range. Apoptotic assays indicated that the compound induces programmed cell death through both intrinsic and extrinsic pathways.
- Animal Models : In vivo experiments using mouse models demonstrated that treatment with this compound resulted in significant tumor regression without notable toxicity to normal tissues. This selectivity suggests a favorable therapeutic index for further development .
Research Findings
Recent studies have focused on elucidating the specific molecular targets of this compound. It has been identified as a potential inhibitor of specific kinases involved in cancer progression, making it a candidate for drug development aimed at targeted therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Chloro-7-methylthieno[3,2-d]pyrimidine | Lacks cyclopropyl group | Moderate antibacterial |
4-Chloro-2-methylthieno[3,2-d]pyrimidine | Different alkyl substitution | Low anticancer activity |
This compound | Contains both cyclopropyl and methyl groups | High antimicrobial and anticancer activity |
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-5-4-14-8-7(5)12-10(6-2-3-6)13-9(8)11/h4,6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCYREYYHDHMKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2Cl)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388056-50-5 | |
Record name | 4-chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.